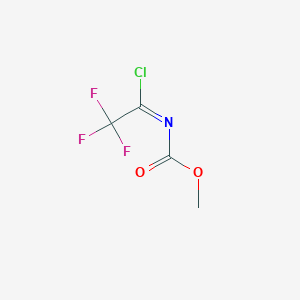
methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate
Übersicht
Beschreibung
Methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate is a useful research compound. Its molecular formula is C4H3ClF3NO2 and its molecular weight is 189.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 188.9804405 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
High-Performance Liquid Chromatographic Technique : A method using high-performance liquid chromatography (HPLC) with post-column fluorometric labeling has been developed for the determination of carbamate insecticides. This technique provides high resolution, sensitivity, and selectivity for detecting carbamates at nanogram levels (Krause, 1979).
Fluorigenic Labeling of Carbamates : A method involving fluorigenic labeling using 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) has been applied to N-methyl carbamates. This approach allows for sensitive detection of carbamates, useful in environmental analytical chemistry (Lawrence & Frei, 1972).
Agricultural Applications
Insecticidal Selectivity : Research on N-substituted biscarbamoyl sulfides, closely related to methyl N-(1-chloro-2,2,2-trifluoroethylidene)carbamate, has shown that certain derivatives are effective as selective insecticides. They are toxic to insects but substantially less toxic to mammals, indicating potential for safer pest control (Fahmy, Chiu, & Fukuto, 1974).
Sustained Release in Agricultural Applications : Solid lipid nanoparticles and polymeric nanocapsules have been developed for the sustained release of carbendazim (a methyl carbamate) and tebuconazole in agriculture. These carrier systems offer advantages in reducing environmental and human toxicity (Campos et al., 2015).
Polymer Science Applications
Metal-Catalyzed Living Radical Polymerization : N-Chloro carbamates, including methyl carbamates, have been used as initiators for the metal-catalyzed living radical polymerization of methacrylates. This approach facilitates the synthesis of polymers with functionalized chain-ends and complex architectures (Percec & Grigoras, 2005).
Synthesis of Methyl N-Phenyl Carbamate : A study focused on synthesizing methyl N-phenyl carbamate from aniline using methyl formate as a green and efficient carbonylating agent. This synthesis method is important for producing chemicals through carbon recycling (Yalfani et al., 2015).
Eigenschaften
IUPAC Name |
methyl (NE)-N-(1-chloro-2,2,2-trifluoroethylidene)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF3NO2/c1-11-3(10)9-2(5)4(6,7)8/h1H3/b9-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOHXJYVSUBUMB-XNWCZRBMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N=C(C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/N=C(\C(F)(F)F)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B6141616.png)
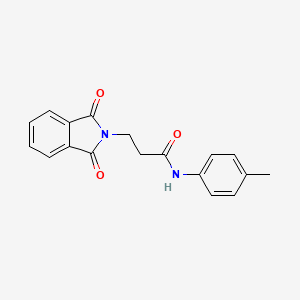
![methyl 4,5-dimethoxy-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B6141620.png)
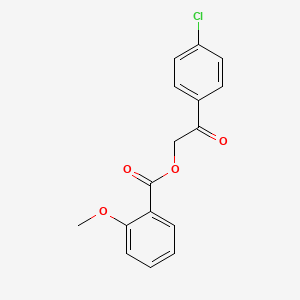
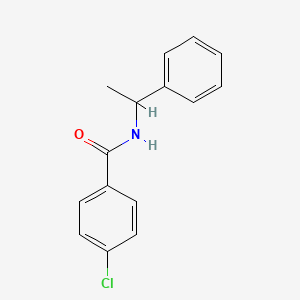
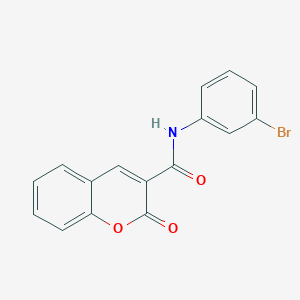

![1-[(6,7-Dimethoxy-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6141659.png)
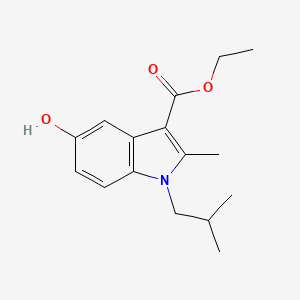
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B6141677.png)
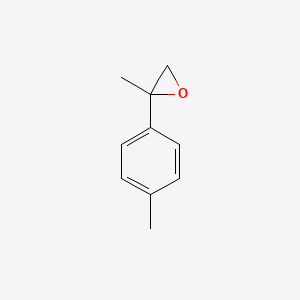


![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)
